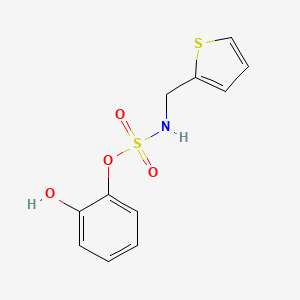

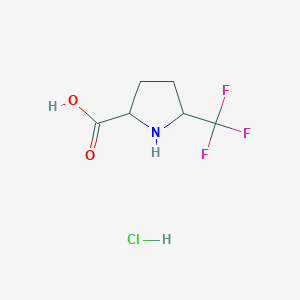

2-hydroxyphenyl-N-(2-thienylmethyl)sulfamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-hydroxyphenyl-N-(2-thienylmethyl)sulfamate" is not directly mentioned in the provided papers. However, the papers discuss related sulfamate compounds and their properties, which can provide insights into the behavior of sulfamates in general. Sulfamates are a class of chemical compounds characterized by the sulfamate functional group, which consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. They are known for their role in medicinal chemistry and drug development, particularly as steroid sulfatase inhibitors .

Synthesis Analysis

The synthesis of sulfamate compounds can be achieved through various methods. One approach involves the reaction of alcohols or phenols with sulfamoyl chloride to produce primary sulfamates . Another method described involves the use of pyridine-sulfur trioxide to sulfonate certain precursors, as in the synthesis of N-sulfo-2-amino tricarballylate . Additionally, the sulfamoylation of a hydroxyl group can be accelerated by using solvents like N, N-dimethylacetamide or 1-methyl-2-pyrrolidone, with sulfamoyl chloride as the sulfamoylating agent .

Molecular Structure Analysis

The molecular structure of sulfamates typically includes an aryl or alkyl group attached to the sulfur atom of the sulfamate group. The stability and reactivity of these compounds can be influenced by the nature of the substituents attached to the aromatic ring or the sulfamate nitrogen . The presence of electron-donating or electron-withdrawing groups can affect the pKa values and, consequently, the behavior of the sulfamate under different pH conditions .

Chemical Reactions Analysis

Sulfamates can undergo various chemical reactions, including hydrolysis. The hydrolysis mechanism can vary depending on the pH of the medium. At neutral pH, an intramolecular proton transfer can significantly accelerate the decomposition of sulfamate esters . In acidic conditions, an associative S(N)2(S) mechanism is observed, while in neutral to moderately alkaline solutions, a dissociative (E1cB) mechanism is followed, leading to the formation of N-sulfonylamine as an intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamates are influenced by their molecular structure. Sulfamates are generally stable under a variety of conditions, but their O-sulfamate group can be labile, especially in basic conditions . The stability of the sulfonylcarbamate group, a related protecting group, under harsh basic conditions and its lability under mild conditions, suggests that sulfamates can be designed to be stable or reactive depending on the desired application .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- KIO3-Catalyzed Domino C(sp2)−H Bond Sulfenylation and C−N Bond Oxygenation: 2-hydroxyphenyl-functionalized enaminones are used in the synthesis of 3-sulfenylated chromones through a KIO3-catalyzed domino reaction, highlighting its role in facilitating complex chemical reactions (Zhong et al., 2017).

- Efficient Sulfamoylation of Hydroxyl Group: This chemical is instrumental in the sulfamoylation process of hydroxyl groups, providing a pathway to synthesize various sulfamates efficiently (Okada et al., 2000).

Biological and Medicinal Research

- Mechanisms of Hydrolysis of Phenyl- and Benzyl 4-Nitrophenyl-Sulfamate Esters: This compound is crucial in understanding the hydrolysis mechanisms of certain phenylsulfamate esters, providing insights into their biological activity (Spillane et al., 2011).

- Therapeutic Applications of Sulfamates: Although broader than the specific compound, research into sulfamates, including this compound, has highlighted their potential in various therapeutic applications, such as antibacterial and anticancer treatments (Winum et al., 2004).

Analytical Applications

- Measurement of Uronic Acids without Interference from Neutral Sugars: Sulfamates, like 2-hydroxyphenyl-N-(2-thienylmethyl)sulfamate, play a role in the improved determination of uronic acids, an important aspect in biochemical analysis (Filisetti-Cozzi & Carpita, 1991).

Safety And Hazards

The safety information for 2-hydroxyphenyl-N-(2-thienylmethyl)sulfamate indicates that it may be harmful if swallowed, inhaled, or comes in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

(2-hydroxyphenyl) N-(thiophen-2-ylmethyl)sulfamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S2/c13-10-5-1-2-6-11(10)16-18(14,15)12-8-9-4-3-7-17-9/h1-7,12-13H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJOMVARJNLLMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OS(=O)(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxyphenyl-N-(2-thienylmethyl)sulfamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea](/img/structure/B3005669.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxyaniline](/img/structure/B3005672.png)

![3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}-6-isopropylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3005674.png)

![2-({1-[(Oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3005687.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B3005688.png)

![3,4-dimethoxy-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B3005689.png)

![3-Azabicyclo[3.1.1]heptan-6-ol](/img/structure/B3005690.png)